
Molecular weight and glycosylation of human
enteropeptidase

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Enteropeptidase

Cat. No.: B13386362 Get Quote

An In-depth Technical Guide to the Molecular Weight and Glycosylation of Human

Enteropeptidase

For Researchers, Scientists, and Drug Development Professionals

Introduction
Enteropeptidase (also known as enterokinase) is a type II transmembrane serine protease

located in the brush border of the duodenum and jejunum.[1] It plays a crucial role in protein

digestion by converting inactive trypsinogen into its active form, trypsin, which in turn activates

a cascade of other pancreatic digestive enzymes.[1][2][3][4] Given its critical function,

understanding the biochemical and biophysical properties of human enteropeptidase, such as

its molecular weight and post-translational modifications like glycosylation, is essential for

research and therapeutic development. This guide provides a detailed overview of these

characteristics, supported by experimental data and methodologies.

Molecular Weight of Human Enteropeptidase
Human enteropeptidase is synthesized as a single-chain zymogen, proenteropeptidase.[3][4]

The gene encoding human enteropeptidase is located on chromosome 21q21 and contains

an open reading frame that codes for a protein of 1019 amino acids.[3][5][6] Upon activation, it

is cleaved into a disulfide-linked heterodimer consisting of a heavy chain and a light chain.[2][6]

[7] The molecular weight of enteropeptidase can vary depending on its form (proenzyme vs.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b13386362?utm_src=pdf-interest
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_Human_Enteropeptidase_IN_2_Efficacy.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_Testing_Human_Enteropeptidase_IN_2_Efficacy.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9663175/
https://www.researchgate.net/publication/26253622_Enteropeptidase_a_type_II_transmembrane_serine_protease
https://www.researchgate.net/publication/26253564_Enteropeptidase_a_type_II_transmembrane_serine_protease
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.researchgate.net/publication/26253622_Enteropeptidase_a_type_II_transmembrane_serine_protease
https://www.researchgate.net/publication/26253564_Enteropeptidase_a_type_II_transmembrane_serine_protease
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.researchgate.net/publication/26253622_Enteropeptidase_a_type_II_transmembrane_serine_protease
https://www.frontiersin.org/journals/medicine/articles/10.3389/fmed.2022.779722/full
https://www.researchgate.net/figure/Diagram-of-human-enteropeptidase-domain-structure-Full-length-human-enteropeptidase_fig2_26253564
https://pmc.ncbi.nlm.nih.gov/articles/PMC9663175/
https://www.researchgate.net/figure/Diagram-of-human-enteropeptidase-domain-structure-Full-length-human-enteropeptidase_fig2_26253564
https://en.wikipedia.org/wiki/Enteropeptidase
https://www.benchchem.com/product/b13386362?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13386362?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


active heterodimer), its source (native vs. recombinant), and the extent of post-translational

modifications, particularly glycosylation.

The heavy chain, comprising 784 amino acids, anchors the enzyme in the intestinal brush

border membrane, while the light chain, with 235 amino acids, contains the catalytic serine

protease domain.[5][6][7] The theoretically predicted molecular weight based on the amino acid

sequence can differ significantly from the apparent molecular weight observed in experiments

due to extensive glycosylation.[2]

Quantitative Data on Molecular Weight
The following table summarizes the reported molecular weights for various forms of human

enteropeptidase.
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Form of
Enteropeptida
se

Predicted
Molecular
Mass (kDa)

Apparent
Molecular
Weight by
SDS-PAGE
(kDa)

Source/Expres
sion System

Notes

Proenteropeptida

se (single chain)
~110 >130[2]

Recombinant

(HEK293F cells)

The higher

apparent weight

is due to heavy

glycosylation.[2]

[8]

Proenteropeptida

se (single chain)
110

150 (reducing

conditions)

Recombinant

(NS0-derived)

Active

Heterodimer

(Heavy Chain)

67, 55, 53 82-140[7] Native

The range

reflects

heterogeneity,

likely due to

glycosylation.

Active

Heterodimer

(Heavy Chain)

67, 55, 53
98-117 (reducing

conditions)[9]

Recombinant

(NS0-derived)

Active

Heterodimer

(Light Chain)

27 35–62[7] Native

The range

reflects

heterogeneity.

Active

Heterodimer

(Light Chain)

27
46-49 (reducing

conditions)[9]

Recombinant

(NS0-derived)

Light Chain Only ~26[10]
~26 (non-

glycosylated)[10]

Recombinant

(Pichia pastoris)

Light Chain Only 26.4[11] Not specified
Recombinant (E.

coli)

Produced as a

non-glycosylated

polypeptide.[11]
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Native Enzyme Not specified 296[5]

Purified from

human duodenal

fluid

This early

measurement

suggested a very

high sugar

content (57%).[5]

Glycosylation of Human Enteropeptidase
Human enteropeptidase is a heavily glycosylated protein, which significantly impacts its

molecular weight, structure, and function.[2][12] Glycosylation influences protein folding,

stability, and enzymatic activity.[13][14]

N-linked Glycosylation
The amino acid sequence of human proenteropeptidase contains 18 potential N-linked

glycosylation sites, characterized by the sequon Asn-X-Ser/Thr, where X can be any amino

acid except proline.[2][15] Of these, 17 are located in the heavy chain and one is predicted in

the light chain, though some sources suggest three potential sites in the light chain.[7] Cryo-

electron microscopy studies have confirmed the presence of glycans at nine of these sites

within the core region of the enzyme.[2] The removal of these glycans has been shown to affect

the tertiary structure and enzymatic activity of enteropeptidase.[2]

O-linked Glycosylation
While N-linked glycosylation is predominant, the possibility of O-linked glycosylation on serine

or threonine residues exists for many secreted and membrane-bound proteins.[15] However,

specific studies detailing O-linked glycosylation sites on human enteropeptidase are less

common in the literature.

Quantitative Data on Glycosylation
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Glycosylation Feature Number / Description Location

Potential N-linked

Glycosylation Sites
18[2][8]

17 in the heavy chain, 1 in the

light chain (some sources

suggest 3)[7]

Observed N-linked Glycans 9 (in the core region)[2][8]
Distributed throughout the core

structure of the enzyme.

Carbohydrate Content (Native) ~30-40% (Bovine)[7] Not specified

Carbohydrate Content (Native

Human)

57% (47% neutral sugars, 10%

amino sugars)[5]
Not specified

Key Signaling and Structural Diagrams
The following diagrams illustrate the domain structure of proenteropeptidase and its primary

signaling function.

Human Proenteropeptidase (1019 aa)

Heavy Chain Domains Light Chain Domain

TM Heavy Chain (784 aa) Light Chain (235 aa)

SEA LDLR CUB MAM LDLR CUB SRCR Serine Protease Domain
(Catalytic Triad: His, Asp, Ser)

Activation Cleavage Site
(Disulfide bond links chains)

Click to download full resolution via product page

Caption: Domain structure of human proenteropeptidase.
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Caption: Activation of trypsinogen by enteropeptidase.

Experimental Protocols
This section details common methodologies used to study the molecular weight and

glycosylation of human enteropeptidase.

Expression and Purification of Recombinant Human
Enteropeptidase
Recombinant human enteropeptidase is commonly expressed in mammalian cell lines like

HEK293F or NS0 cells to ensure proper folding and glycosylation, or in systems like E. coli or

Pichia pastoris for non-glycosylated or specific variants.[2][10][11]

Protocol for Mammalian Cell Expression (HEK293F):

Cloning: The cDNA sequence for human enteropeptidase (e.g., residues 182-1019 for a

secreted form) is cloned into a mammalian expression vector (e.g., pcDNA3) with an N-

terminal signal peptide and a C-terminal affinity tag (e.g., 10x His-tag).[2][8]

Transfection: HEK293F cells are cultured in serum-free medium and transfected with the

expression plasmid using a suitable transfection reagent.[2]

Expression: Cells are grown for several days (e.g., 7 days) to allow for protein expression

and secretion into the culture supernatant.[2]
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Harvesting and Clarification: The cell supernatant is harvested and clarified by centrifugation

and filtration to remove cells and debris.[2][8]

Affinity Chromatography: The clarified supernatant is loaded onto a Ni-NTA affinity column.

The column is washed with a buffer containing a low concentration of imidazole (e.g., 20

mM) to remove non-specifically bound proteins.[2][8]

Elution: The recombinant enteropeptidase is eluted from the column using a high

concentration of imidazole (e.g., 500 mM).[2]

Buffer Exchange: Eluted fractions are pooled and dialyzed against a suitable storage buffer

(e.g., 20 mM Tris-HCl, 20 mM NaCl, pH 7.6).[2][8]

Purity Analysis: The purity and molecular weight of the final protein are assessed by SDS-

PAGE.[2][8]

Determination of Molecular Weight by SDS-PAGE
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard

technique to separate proteins based on their molecular weight.

Protocol:

Sample Preparation: The purified protein sample is mixed with a loading buffer containing

SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to denature the protein and

break disulfide bonds. For non-reducing conditions, the reducing agent is omitted.

Electrophoresis: Samples are loaded onto a polyacrylamide gel (e.g., 4-12% gradient gel)

alongside a molecular weight marker. An electric field is applied to migrate the negatively

charged protein-SDS complexes through the gel.

Visualization: After electrophoresis, the gel is stained with a protein stain (e.g., Coomassie

Brilliant Blue or silver stain) to visualize the protein bands.[10]

Analysis: The apparent molecular weight of the protein is estimated by comparing the

migration distance of its band to the bands of the known molecular weight markers.
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Analysis of N-linked Glycosylation
The analysis of glycosylation typically involves enzymatic removal of glycans followed by

analysis of the mass shift by SDS-PAGE or mass spectrometry.

Glycoprotein Sample
(e.g., Purified Enteropeptidase)

Denaturation

Enzymatic Deglycosylation
(e.g., PNGase F)

SDS-PAGE Analysis

Mass Shift
Analysis

Proteolytic Digestion
(e.g., Trypsin)

Site-Specific
Analysis

LC-MS/MS Analysis

Data Analysis
(Identify deglycosylated peptides)

Click to download full resolution via product page

Caption: Workflow for N-linked glycosylation analysis.

Protocol for Deglycosylation with PNGase F:
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Denaturation: The glycoprotein is denatured by heating in the presence of SDS and a

reducing agent. This step is crucial for the enzyme to access the glycosylation sites.

Enzymatic Digestion: Peptide:N-glycosidase F (PNGase F) is added to the denatured protein

sample. PNGase F cleaves the bond between the innermost GlcNAc and the asparagine

residue of N-linked glycans.[16] The reaction is incubated according to the manufacturer's

instructions (e.g., 37°C for several hours).

Analysis:

By SDS-PAGE: The deglycosylated sample is run on an SDS-PAGE gel alongside the

untreated (glycosylated) sample. A downward shift in the molecular weight of the treated

sample indicates the removal of N-linked glycans.

By Mass Spectrometry: For site-specific analysis, the deglycosylated protein is subjected

to proteolytic digestion (e.g., with trypsin). The resulting peptide mixture is analyzed by LC-

MS/MS.[17][18] The PNGase F-mediated cleavage results in the deamidation of the

asparagine residue to aspartic acid, causing a characteristic mass increase of 0.984 Da,

which can be detected by mass spectrometry to pinpoint the exact site of glycosylation.

[16]

Enteropeptidase Activity Assay
The enzymatic activity of enteropeptidase is typically measured using a colorimetric or

fluorometric peptide substrate.

Protocol using a Colorimetric Substrate:

Activation (if required): If the enteropeptidase is in its proenzyme form, it must first be

activated. This can be achieved by incubation with a small amount of trypsin or another

suitable protease like thermolysin.[2] The activation reaction is then stopped, for example, by

adding a specific inhibitor of the activating protease.

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris, 150 mM NaCl, 10 mM

CaCl₂, 0.05% Brij-35, pH 7.5).
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Reaction Mixture: In a 96-well plate, combine the activated enteropeptidase solution with

the assay buffer.

Substrate Addition: The reaction is initiated by adding a colorimetric substrate, such as Z-

Lys-SBzl, along with a detection reagent like 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

Measurement: The plate is read in a plate reader at the appropriate wavelength (e.g., 405

nm) in kinetic mode for a set period (e.g., 5 minutes).[9]

Calculation: The specific activity is calculated based on the rate of change in absorbance,

the extinction coefficient of the product, and the amount of enzyme used.[9]

Conclusion
Human enteropeptidase is a complex glycoprotein whose molecular weight and function are

significantly influenced by extensive N-linked glycosylation. The apparent molecular weight

observed in experimental settings is considerably higher than the predicted mass from its

amino acid sequence, a direct consequence of its carbohydrate content. A thorough

understanding of these properties, gained through the application of the detailed protocols

described herein, is fundamental for researchers in digestive physiology and for professionals

developing therapeutics that may interact with or target this key enzyme.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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